molecular formula C20H25ClN2O B6007090 4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride

4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride

Cat. No.: B6007090
M. Wt: 344.9 g/mol
InChI Key: XDNZHTCTIJXNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 4-(carbazol-9-ylbutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carbazol-9-ylbutyl)morpholine typically involves the reaction of carbazole with a suitable butylating agent to introduce the butyl group. This is followed by the reaction with morpholine under controlled conditions to form the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions.

    Industry: The compound’s properties make it suitable for use in organic electronics and materials science, particularly in the development of light-emitting diodes and other electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Carbazol-9-ylbutyl)piperidine
  • 4-(4-Carbazol-9-ylbutyl)pyrrolidine
  • 4-(4-Carbazol-9-ylbutyl)tetrahydrofuran

Uniqueness

4-(4-Carbazol-9-ylbutyl)morpholine;hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a carbazole moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-(4-carbazol-9-ylbutyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-3-9-19-17(7-1)18-8-2-4-10-20(18)22(19)12-6-5-11-21-13-15-23-16-14-21;/h1-4,7-10H,5-6,11-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNZHTCTIJXNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.